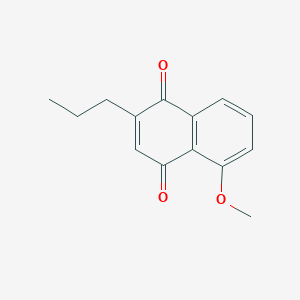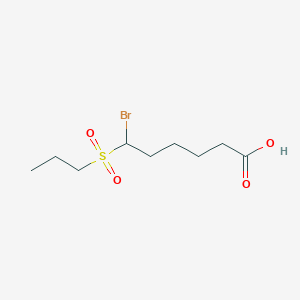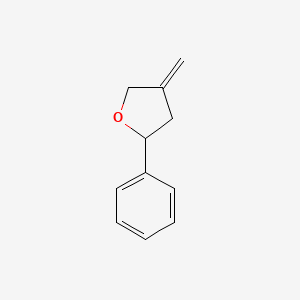![molecular formula C13H10Cl2N2O B14419896 3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide CAS No. 80819-05-2](/img/structure/B14419896.png)
3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide is a chemical compound with the molecular formula C14H10Cl2N2O It is a derivative of benzamide, featuring a dichlorinated benzene ring and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-pyridinemethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The pyridine moiety allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and pyridine derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but studies suggest that it may affect signal transduction pathways and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Fluopicolide: A fungicide with a similar structure, used in agriculture to control diseases caused by oomycetes.
3,5-Dichloropyridine: A related compound with applications in organic synthesis.
Uniqueness
3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide is unique due to its specific combination of a dichlorinated benzene ring and a pyridine moiety. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Propiedades
Número CAS |
80819-05-2 |
|---|---|
Fórmula molecular |
C13H10Cl2N2O |
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
3,5-dichloro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-5-10(6-12(15)7-11)13(18)17-8-9-1-3-16-4-2-9/h1-7H,8H2,(H,17,18) |
Clave InChI |
OSSNWEVMHJTGCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)

![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)


![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
